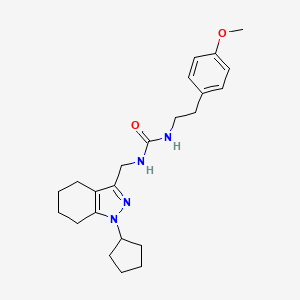

![molecular formula C21H21FN6O2 B2481476 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide CAS No. 1798485-12-7](/img/structure/B2481476.png)

1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

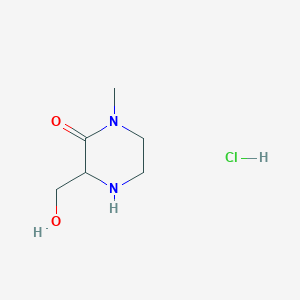

This compound, with its intricate structure, represents a blend of fluorobenzyl, pyridine, triazole, and piperidine units

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis often starts with the preparation of the 1-(2-fluorobenzyl)-1H-1,2,3-triazole intermediate. This is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 2-fluorobenzyl azide and an alkyne derivative.

Next, the triazole intermediate undergoes a coupling reaction with 4-pyridylboronic acid under Suzuki coupling conditions to introduce the pyridin-4-yl moiety.

The final step involves the acylation of the triazole ring with piperidine-4-carboxamide using standard peptide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Scaling up involves optimizing each step to increase yield and purity while minimizing waste. The use of continuous flow chemistry can help achieve better control over reaction parameters and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine and piperidine rings.

Reduction: : Reduction reactions may target the carbonyl and triazole groups.

Substitution: : Electrophilic aromatic substitution is possible on the fluorobenzyl and pyridine rings.

Common Reagents and Conditions

Oxidation: : Reagents like KMnO₄ or H₂O₂ under mild conditions.

Reduction: : Catalytic hydrogenation using Pd/C.

Substitution: : Halogenating agents or nucleophiles like NaH or t-BuOK.

Major Products

Oxidation products include pyridine-N-oxide derivatives.

Reduction leads to reduced triazole or amine derivatives.

Substitution reactions yield various substituted aromatic derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Used as a ligand in transition metal-catalyzed reactions.

Precursor for complex heterocyclic compounds.

Biology

Potential as an enzyme inhibitor due to the triazole ring.

Used in binding studies with proteins and DNA.

Medicine

Evaluated for its anticancer properties.

Studied as a potential antiviral agent.

Industry

Component in the synthesis of advanced materials.

Used in developing novel pharmaceuticals and agrochemicals.

Mecanismo De Acción

Molecular Targets: : Primarily targets enzymes and receptors with affinity for triazole and pyridine rings.

Pathways Involved: : Inhibits specific enzymes by mimicking natural substrates or binding to active sites, disrupting cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Uniqueness: : The presence of the 2-fluorobenzyl group enhances lipophilicity and membrane permeability compared to non-fluorinated analogs.

Similar Compounds

1-(2-Chlorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl compounds.

Piperidine derivatives lacking the fluorobenzyl substitution.

1,2,3-triazole compounds with different N-aryl groups.

This should give you a comprehensive overview of the compound, touching on its synthesis, reactions, applications, and more

Propiedades

IUPAC Name |

1-[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O2/c22-17-4-2-1-3-16(17)13-28-19(14-5-9-24-10-6-14)18(25-26-28)21(30)27-11-7-15(8-12-27)20(23)29/h1-6,9-10,15H,7-8,11-13H2,(H2,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSQPLCWVNXCDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride](/img/structure/B2481393.png)

![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/new.no-structure.jpg)

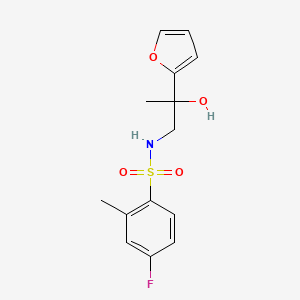

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)

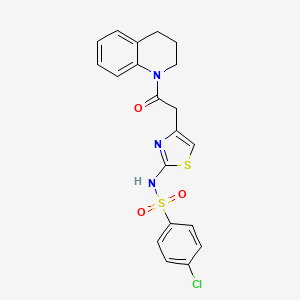

![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)

![4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine](/img/structure/B2481403.png)

![1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2481407.png)

![6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2481409.png)

![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)

![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)